![molecular formula C14H12F2N2O2 B13232145 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232145.png)
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound characterized by the presence of a difluorophenyl group, a piperidinone ring, and a nitrile group
Preparation Methods
The synthesis of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and ketones.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Nitrile Group: The nitrile group is typically introduced through a dehydration reaction of an amide or an aldoxime.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the piperidinone ring may contribute to the compound’s overall stability and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
Voriconazole: A triazole antifungal drug with a difluorophenyl group, used to treat fungal infections.
Fluconazole: Another antifungal agent with a similar difluorophenyl structure, known for its broad-spectrum activity.
Difluorophenyl Derivatives: Various compounds with difluorophenyl groups are studied for their pharmacological and material properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12F2N2O2 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
3-[1-(2,4-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-3-4-12(11(16)8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2 |
InChI Key |
ABPXZPGRULDAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
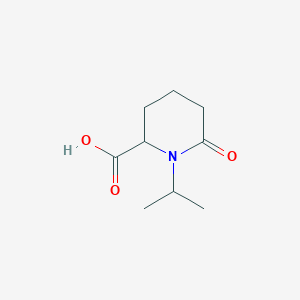
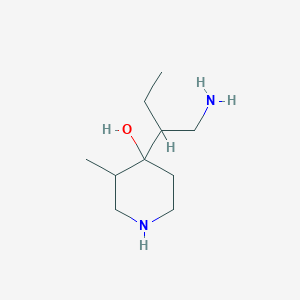

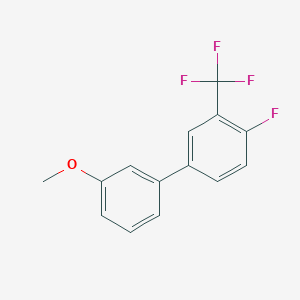
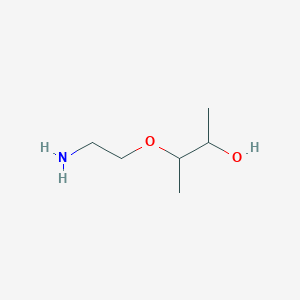
![3-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13232111.png)
![2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13232114.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13232119.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13232127.png)

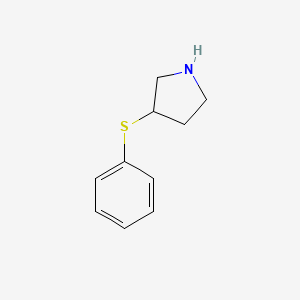
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B13232150.png)
